molecular formula C11H21NOSi2 B14311103 1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine CAS No. 113616-51-6

1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

Cat. No.: B14311103
CAS No.: 113616-51-6
M. Wt: 239.46 g/mol
InChI Key: UCGHASIEJBZFKJ-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is a compound that features a furan ring attached to a unique azadisilolidine structure

Preparation Methods

The synthesis of 1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine typically involves the reaction of furan derivatives with azadisilolidine precursors. One common method includes the use of furan-2-carbaldehyde as a starting material, which undergoes a series of reactions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine can undergo various chemical reactions, including:

Scientific Research Applications

1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine involves its interaction with molecular targets and pathways within biological systems. The furan ring and azadisilolidine structure allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine can be compared with other furan derivatives and azadisilolidine compounds:

Properties

CAS No.

113616-51-6

Molecular Formula

C11H21NOSi2

Molecular Weight

239.46 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

InChI

InChI=1S/C11H21NOSi2/c1-14(2)8-9-15(3,4)12(14)10-11-6-5-7-13-11/h5-7H,8-10H2,1-4H3

InChI Key

UCGHASIEJBZFKJ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC[Si](N1CC2=CC=CO2)(C)C)C

Origin of Product

United States

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